molecular formula C8H11BO2 B034878 2,6-Dimethylphenylboronic acid CAS No. 100379-00-8

2,6-Dimethylphenylboronic acid

Cat. No. B034878
M. Wt: 149.98 g/mol
InChI Key: ZXDTWWZIHJEZOG-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylboronic acid is a chemical compound with the molecular formula C8H11BO2 . It is a white crystalline powder and is used as a reagent for various chemical reactions .


Synthesis Analysis

This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions . It is also involved in Pd-catalyzed homocouplings and Rhodium (I)-catalyzed 1,4-addition reactions .


Molecular Structure Analysis

The linear formula of 2,6-Dimethylphenylboronic acid is (CH3)2C6H3B(OH)2 . It has a molecular weight of 149.98 .


Chemical Reactions Analysis

2,6-Dimethylphenylboronic acid is used in various chemical reactions. It is a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions, Pd-catalyzed homocouplings, and Rhodium (I)-catalyzed 1,4-addition reactions .


Physical And Chemical Properties Analysis

2,6-Dimethylphenylboronic acid is a white crystalline powder . It has a melting point of 105 °C (dec.) . The compound has a molecular weight of 149.98 and its linear formula is (CH3)2C6H3B(OH)2 .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

  • Application Summary : 2,6-Dimethylphenylboronic acid is used as a reagent in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.

Preparation of G Protein-Coupled Receptor 40 Agonists

  • Application Summary : 2,6-Dimethylphenylboronic acid has been used in the preparation of orally bioavailable G Protein-Coupled Receptor 40 (GPR40) agonists . GPR40 is a target for the treatment of diabetes.

One-Pot Ipso-Nitration of Arylboronic Acids

  • Application Summary : 2,6-Dimethylphenylboronic acid can be used in one-pot ipso-nitration of arylboronic acids . This process allows for the broader substrate scope of heterocycles and functional groups .

Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids

  • Application Summary : 2,6-Dimethylphenylboronic acid can be used in nickel-catalyzed cross-coupling of chromene acetals and boronic acids . This reaction is used to form carbon-carbon bonds.

Visible-light Initiated Aerobic Oxidative Hydroxylation

  • Application Summary : 2,6-Dimethylphenylboronic acid can be used in visible-light initiated aerobic oxidative hydroxylation catalyzed by Ru-complex . This reaction is used to form hydroxylated organic compounds.

Preparation of Protein Kinase Inhibitors

  • Application Summary : 2,6-Dimethylphenylboronic acid has been used in the preparation of protein kinase inhibitors . Protein kinases are a target for the treatment of various diseases, including cancer.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

(2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDTWWZIHJEZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342610
Record name 2,6-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenylboronic acid

CAS RN

100379-00-8
Record name 2,6-Dimethylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100379-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.0 M solution of 2,6-dimethylphenylmagnesium bromide in THF (20 ml; 20 mmol) was added over 5 minutes to a solution of trimethylborate (4.5 ml; 40 mmol) in 50 ml of THF at −78° C. The reaction mixture was allowed to warm to room temperature and stir 18 hr. Mter cooling to 0° C., 50 ml of 2 N HCl was added and the resulting mixture was stirred 30 minutes at 0° C. The mixture was partitioned between water (100 ml) and CH2Cl2 (100 ml). The aqueous layer was extracted with CH2Cl2 (2×100 ml) and the combined organic layers were dried (MgSO4) and concentrated to afford a quantitative recovery of the crude title compound of this step. This material was used in the next step without further purification.
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20 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Following General Procedure A and using 1-bromo-2,6-dimethyl-benzene (Aldrich, 5 g, 27 mmol), 50 mL of anhydrous tetrahydrofuran, 1.7M solution of t-butyllithium in n-pentane (32 mL, 54 mmol) and trimethyl borate (6.05 mL, 54 mmol), the title compound was obtained after recrystallization from ethyl acetate-hexane mixture (0.7 g, 10%).
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6.05 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
KL Billingsley, KW Anderson… - Angewandte …, 2006 - Wiley Online Library
reaction of 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid smoothly produced the desired biaryl in 99% yield (Table 1, entry 1). In addition, the sterically hindered 2, 6-…
Number of citations: 414 onlinelibrary.wiley.com
M Feuerstein, H Doucet, M Santelli - Tetrahedron Letters, 2001 - Elsevier
cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 system efficiently catalyses the Suzuki cross-coupling of sterically hindered substrates. Very high …
Number of citations: 80 www.sciencedirect.com
Y Deng, Y Zhang, H Jiang, L Xu, H Liu… - Journal of Biomedical …, 2009 - ingentaconnect.com
Various alkyl-phenylboronic acids have been widely used in the fields of electronics, chemistry, medicine and biology, especially in glucose sensors and intermediates of medicines. In …
Number of citations: 21 www.ingentaconnect.com
K Wang, T Yi, X Yu, X Zheng, H Fu… - Applied …, 2012 - Wiley Online Library
An easily prepared tetraphosphine N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine (1) combined with PdCl 2 affords an efficient catalytic system for Suzuki cross‐…
Number of citations: 20 onlinelibrary.wiley.com
TE Barder, SD Walker, JR Martinelli… - Journal of the …, 2005 - ACS Publications
Suzuki−Miyaura coupling reactions of aryl and heteroaryl halides with aryl-, heteroaryl- and vinylboronic acids proceed in very good to excellent yield with the use of 2-(2‘,6‘-…
Number of citations: 112 pubs.acs.org
L Pinto da Silva - The Journal of Physical Chemistry C, 2017 - ACS Publications
The ring-opening reaction of epoxides is a key step in the conversion of carbon dioxide (CO 2 ), a greenhouse waste product of fossil fuel combustion, into value-added heterocyclic …
Number of citations: 18 pubs.acs.org
A Berezin, N Biot, T Battisti, D Bonifazi - Angewandte Chemie, 2018 - Wiley Online Library
The synthesis of a zig‐zag oxygen‐doped molecular rhombic ribbon has been achieved. This includes oxidative C−C and C−O bond formations that allowed the stepwise elongation …
Number of citations: 38 onlinelibrary.wiley.com
RJ Lundgren, M Stradiotto - Chemistry–A European Journal, 2012 - Wiley Online Library
The development of palladium‐catalyzed cross‐coupling reactions has revolutionized the synthesis of organic molecules on both bench‐top and industrial scales. While significant …
A Schmidt, A Rahimi - Chemical communications, 2010 - pubs.rsc.org
The catalyst system consisting of 3,3′-(3,4-bis(dichloro-methylene)cyclobut-1-ene-1,2-diyl)bis(1-methyl-1H-imidazolium) bis(tetrafluoroborate), Pd(OAc)2 and NaOtBu in toluene …
Number of citations: 62 pubs.rsc.org
M Nambo, Y Segawa, A Wakamiya… - Chemistry–An Asian …, 2011 - Wiley Online Library
A Rh‐catalyzed reaction of C 60 and C 70 with organoboron compounds is described. This new catalytic method enables introduction of various organic groups onto C 60 and C 70 . [Rh…
Number of citations: 36 onlinelibrary.wiley.com

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